1-(2-Phenylpropan-2-yl)cyclopropan-1-ol
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Overview
Description
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a phenylpropan-2-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol typically involves the reaction of cyclopropanone derivatives with phenylpropan-2-yl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The phenylpropan-2-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylpropan-2-yl group can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylpropan-2-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(2-Phenylpropan-2-yl)cyclopropan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
1-(2-Phenylpropan-2-yl)cyclopropan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2-phenylpropan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
ZMOMFUGABUQMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2(CC2)O |
Origin of Product |
United States |
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